molecular formula C17H12FN5O2 B5449040 2-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B5449040
M. Wt: 337.31 g/mol
InChI Key: JMIUTNYKZLYVEP-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a type of nitrogenous heterocyclic molecules that have attracted a great deal of interest among medicinal chemists . They are considerably prevalent due to their isostructural pharmacophore of naturally occurring active biomolecules .


Synthesis Analysis

While specific synthesis methods for your compound were not found, benzimidazole derivatives have been synthesized in various ways. For instance, some novel N-methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles were synthesized .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various methods. For example, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G(d,p) basis set .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been analyzed using various methods. For example, the UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can also vary widely. For instance, some benzimidazole derivatives have been found to have antimicrobial activity .

Properties

IUPAC Name

2-fluoro-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c1-23-13-9-5-4-8-12(13)19-16(23)14-15(22-25-21-14)20-17(24)10-6-2-3-7-11(10)18/h2-9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIUTNYKZLYVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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